2-(4-Bromo-2,5-dimethylphenyl)sulfanylacetohydrazide
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Description
2-(4-Bromo-2,5-dimethylphenyl)sulfanylacetohydrazide, also known as BDMASH, is a sulfanylacetohydrazide derivative that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized through various methods and has shown promising results in various studies.
Scientific Research Applications
Chemical Synthesis and Molecular Structure : The compound is involved in various chemical synthesis processes. For instance, it has been used in the synthesis of polyphenylene oxide derivatives, which are significant in material science and engineering (Percec & Wang, 1990). Additionally, its structural aspects, like the arrangement of its molecular components, have been studied in detail (Choi et al., 2007).
Role in Electrophilic Substitution Reactions : This compound has been involved in studies focusing on electrophilic substitution reactions. Such studies contribute to understanding the mechanisms of complex organic reactions, which are foundational in organic chemistry (Brittain et al., 1979; Brittain et al., 1982).
Pharmacological and Biochemical Research : Although detailed pharmacological applications of this specific compound are limited, related compounds have been studied for their biological activities. For instance, compounds with similar structures have been evaluated for antibacterial and enzyme inhibition activities, which is crucial in the development of new pharmaceuticals and understanding biochemical pathways (Aziz‐ur‐Rehman et al., 2014; Siddiqui et al., 2014).
Electrochemical Studies : Its role in the electrochemical oxidation of compounds has been investigated. Such studies are significant in the field of electrochemistry, which has applications in energy storage, corrosion, and material science (Arias et al., 1990).
Molecular Docking and Cytotoxicity Studies : Some studies have focused on the synthesis of related compounds and their molecular docking, a technique used in drug discovery. This involves predicting the orientation of a molecule when it binds to a target protein, which is crucial in understanding drug interactions at the molecular level (Siddiqui et al., 2014).
properties
IUPAC Name |
2-(4-bromo-2,5-dimethylphenyl)sulfanylacetohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2OS/c1-6-4-9(7(2)3-8(6)11)15-5-10(14)13-12/h3-4H,5,12H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYBBSKPSZWOTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)SCC(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-2,5-dimethylphenyl)sulfanylacetohydrazide |
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